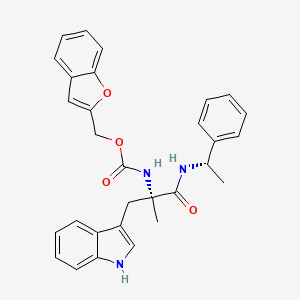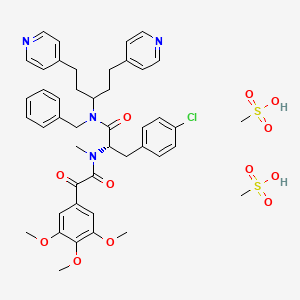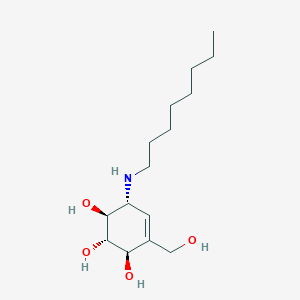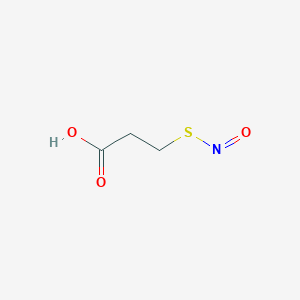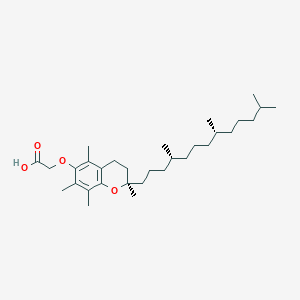
4-OHimg
描述
4-Ohimg, also known as 4-hydroxy-3-methoxyphenylglycol, is a metabolite of the neurotransmitter norepinephrine. It has been extensively studied for its potential use in scientific research due to its ability to act as a biomarker for sympathetic nervous system activity.
科学研究应用
Antioxidant Activity in Postharvest Vegetables
4-Hydroxyglucobrassicin plays a significant role in the antioxidant system of vegetables like radishes. It’s involved in the prevention of blue discoloration in postharvest cherry radish roots by participating in the antioxidant system. The compound helps maintain the balance of reactive oxygen species (ROS), which, when disturbed, can lead to discoloration .
High-Performance Liquid Chromatography (HPLC) Analysis
The determination of 4-Hydroxyglucobrassicin concentrations in plant tissues is commonly performed using HPLC. This analytical technique is crucial for understanding the compound’s distribution within plants and its potential effects on plant health and nutrition .
Glucosinolate Biosynthesis
4-Hydroxyglucobrassicin is a type of glucosinolate, a class of compounds known for their role in plant defense. It’s synthesized in cruciferous vegetables and contributes to their disease resistance, insect resistance, and anti-cancer properties. The biosynthesis of glucosinolates like 4-Hydroxyglucobrassicin is influenced by various factors, including plant hormones, metal ions, and environmental stressors .
Health-Promoting Compounds in Cruciferous Vegetables
The content of 4-Hydroxyglucobrassicin in cruciferous vegetables is associated with their health-promoting properties. This compound, along with others like glucoraphenin and glucobrassicin, is enriched in these vegetables and contributes to their antioxidant capacity .
Influence of Environmental Factors on Compound Content
Environmental factors such as soil composition and climate can affect the concentration of 4-Hydroxyglucobrassicin in plants. Research has shown variations in the content of this compound in different geographical locations, indicating the impact of environmental conditions on its synthesis .
Role in Plant Stress Responses
4-Hydroxyglucobrassicin is involved in the plant’s response to stress. Its levels can increase in response to external stimuli such as salinity, sugar concentration, and pollution. This response is part of the plant’s mechanism to cope with adverse conditions and maintain its health .
作用机制
Target of Action
4-Hydroxyglucobrassicin, also known as 4-Ohimg, is a specialized metabolite found widely in cruciferous vegetables . It is part of the glucosinolates (GSLs) family, which are known for their anti-cancer, disease-resistance, and insect-resistance properties . The primary targets of 4-Ohimg are the enzymes involved in the glucosinolate biosynthesis pathway .
Mode of Action
The mode of action of 4-Ohimg involves its interaction with its targets, leading to changes in the glucosinolate biosynthesis pathway . Upon tissue disruption, enzymatic hydrolysis of indolylmethylglucosinolate (IMG), a parent compound of 4-Ohimg, produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate .
Biochemical Pathways
The glucosinolate biosynthesis pathway, which 4-Ohimg is part of, is complex and consists of three stages: side chain extension, core structure formation, and secondary modification . The side chain extension includes deamination, condensation, isomerization, and oxidative decarboxylation, involving BCAT, MAM, and other gene families . Biosynthesis of core structures consists of five biochemical steps, including oxidation, conjugated oxidation, C-S cleavage, glycosylation, and sulfidation, mainly involving CYP79 and CYP83 gene families .
Pharmacokinetics
The pharmacokinetics of 4-Ohimg, like other glucosinolates, involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, glucosinolates could be partially absorbed in their intact form through the gastrointestinal mucosa . The largest fraction is metabolized in the gut lumen . When cruciferous vegetables are consumed without processing, myrosinase enzyme present in these plants hydrolyzes the glucosinolates in the proximal part of the gastrointestinal tract to various metabolites .
Result of Action
The result of 4-Ohimg’s action is the production of various metabolites with potential health benefits. For instance, the enzymatic degradation products of glucobrassicin inhibit carcinogenesis in rodents and present a powerful activity against hormone-dependent cancers .
Action Environment
The action, efficacy, and stability of 4-Ohimg are influenced by various environmental factors. Moreover, most of the glucosinolate contents, including 4-Ohimg, were significantly reduced after chopping and storage . This reduction is mainly mediated by the action of myrosinase, which hydrolyzes the glucosinolates .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O10S2/c19-6-10-13(21)14(22)15(23)16(27-10)29-11(18-28-30(24,25)26)4-7-5-17-8-2-1-3-9(20)12(7)8/h1-3,5,10,13-17,19-23H,4,6H2,(H,24,25,26)/b18-11-/t10-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYCLLHRFFFLG-WVGMDVCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ohimg | |
CAS RN |
83327-20-2 | |
| Record name | 4-Hydroxy-3-indolylmethylglucosinolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Hydroxyglucobrassicin and where is it found?
A1: 4-Hydroxyglucobrassicin (4-Hydroxyindol-3-ylmethyl glucosinolate) is a naturally occurring glucosinolate belonging to the indole subclass. It's primarily found in plants of the Brassicaceae family, such as cabbage, broccoli, kale, and rapeseed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What is the role of 4-Hydroxyglucobrassicin in plants?
A2: Like other glucosinolates, 4-Hydroxyglucobrassicin plays a crucial role in plant defense mechanisms against herbivores and pathogens. When plant tissues are damaged, 4-Hydroxyglucobrassicin is hydrolyzed by the enzyme myrosinase, releasing biologically active breakdown products with potential anti-herbivore and antimicrobial properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What is the molecular formula and weight of 4-Hydroxyglucobrassicin?
A3: The molecular formula of 4-Hydroxyglucobrassicin is C15H18N2O9S2, and its molecular weight is 434.44 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Can you describe the spectroscopic data associated with 4-Hydroxyglucobrassicin?
A4: 4-Hydroxyglucobrassicin has been characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, helping determine its structure. 1H and 2D NMR spectroscopy were specifically used to confirm the structure of 1,4-dimethoxyglucobrassicin, a related glucosinolate. []
- Near-infrared spectroscopy (NIRS): Utilized for rapid screening and quantification of glucosinolates, including 4-Hydroxyglucobrassicin, in plant materials like seeds. [, ]
- High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): Enables separation, identification, and quantification of 4-Hydroxyglucobrassicin and other glucosinolates based on their retention times, mass-to-charge ratios, and fragmentation patterns. [, , , , , ]
Q5: How does 4-Hydroxyglucobrassicin contribute to the blue discoloration in Japanese radish?
A5: 4-Hydroxyglucobrassicin acts as a precursor to blue pigments formed in Japanese radish roots after harvest. This discoloration, a physiological phenomenon triggered by storage at around 20°C, involves the oxidation of 4-Hydroxyglucobrassicin. This oxidation process, likely mediated by enzymes like peroxidase, leads to the formation of blue compounds. [, ]
Q6: Is 4-Hydroxyglucobrassicin stable during food processing?
A6: 4-Hydroxyglucobrassicin can degrade during food processing. For instance, boiling "mugnolo" (a variety of Brassica oleracea) resulted in a 50% reduction in its concentration. [] Similarly, storing Chinese cabbage at 4°C for 72 hours led to a significant reduction in total glucosinolates, including 4-Hydroxyglucobrassicin. [] The extent of degradation depends on factors like temperature, duration, and specific processing method.
Q7: How does the content of 4-Hydroxyglucobrassicin vary within a plant?
A7: The distribution of 4-Hydroxyglucobrassicin isn't uniform within a plant. Research shows varying concentrations in different plant parts. For instance, in collard plants, the total glucosinolate content was highest in roots, with gluconasturtiin as the major glucosinolate. In contrast, the flower, leaf, and stem had lower total glucosinolates, with 4-Hydroxyglucobrassicin being predominant. [] In Chinese kale, the top section of bolting stems had the highest total, total aliphatic, and total indolyl glucosinolate content. []
Q8: How do environmental factors like light and dark conditions affect the accumulation of 4-Hydroxyglucobrassicin in plants?
A8: Studies on Chinese cabbage seedlings demonstrated that light significantly influences 4-Hydroxyglucobrassicin accumulation. Seedlings grown under light conditions showed significantly higher total glucosinolate content compared to those grown in darkness. [] This highlights the interplay between environmental factors and the biosynthesis of this compound.
Q9: How does the concentration of 4-Hydroxyglucobrassicin vary among different Brassica cultivars?
A9: Significant variations in 4-Hydroxyglucobrassicin content are observed among different Brassica cultivars. For example, in a study analyzing 28 Japanese radish cultivars, 4MTB-GSL was the dominant glucosinolate, with its content ranging from 8.6 μmol/g in 'Koushin' to 135.7 μmol/g in 'Karami 199'. [] This variability highlights the genetic basis for glucosinolate accumulation and the potential for breeding programs targeting specific profiles.
Q10: What analytical techniques are used for the quantification of 4-Hydroxyglucobrassicin?
A10: Several analytical techniques are used to quantify 4-Hydroxyglucobrassicin in plant samples:
- High-Performance Liquid Chromatography (HPLC): This is a common technique for separating and quantifying individual glucosinolates, including 4-Hydroxyglucobrassicin. [, , , , , , , , , , , , , , ]
- Gas Chromatography (GC): GC can be used to analyze glucosinolate breakdown products after enzymatic hydrolysis. []
- Near-Infrared Reflectance Spectroscopy (NIRS): NIRS offers a rapid and non-destructive method for estimating total glucosinolate content in seeds and potentially other plant tissues. [, , ]
Q11: How can the content of 4-Hydroxyglucobrassicin in Brassica crops be influenced for potential applications?
A11: The content of 4-Hydroxyglucobrassicin in Brassica crops can be influenced through several approaches:
- Breeding Programs: Selecting and crossing plants with desirable glucosinolate profiles can lead to the development of cultivars with increased or decreased levels of specific glucosinolates. [, , ]
- Environmental Manipulation: Factors like light exposure, temperature, and nutrient availability during plant growth can impact glucosinolate biosynthesis and accumulation. [, ]
- Elicitation: Applying elicitors like methyl jasmonate (MeJA) can trigger defense responses in plants, potentially leading to enhanced production of specific glucosinolates like glucobrassicin and neoglucobrassicin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)
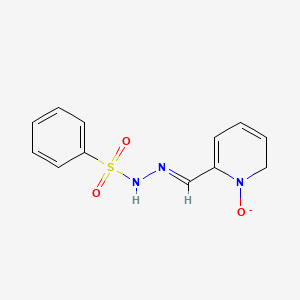
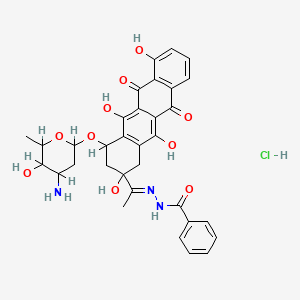


![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)

